molecular formula C14H20N2O4S B3920800 N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide

N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide

Cat. No.: B3920800
M. Wt: 312.39 g/mol
InChI Key: FYZVQTBGMVRWTK-UHFFFAOYSA-N
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Description

N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methylsulfonyl group, and a prop-2-en-1-ylalaninamide moiety

Properties

IUPAC Name

2-(4-methoxy-N-methylsulfonylanilino)-N-prop-2-enylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-5-10-15-14(17)11(2)16(21(4,18)19)12-6-8-13(20-3)9-7-12/h5-9,11H,1,10H2,2-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZVQTBGMVRWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC=C)N(C1=CC=C(C=C1)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of N2-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N2-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide
Reactant of Route 2
Reactant of Route 2
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylalaninamide

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